molecular formula C9H9Br2NOS B2671839 (E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 900019-43-4

(E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B2671839
CAS RN: 900019-43-4
M. Wt: 339.05
InChI Key: FHZTWJXOSTYEQN-UHFFFAOYSA-N
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Description

(E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, or DBTDA for short, is a synthetic molecule that has been studied for its potential applications in scientific research. DBTDA is a member of the class of compounds known as thiophenes, which are derivatives of benzene and have a sulfur atom in the ring. DBTDA is a highly versatile molecule that has been used in a variety of research applications, ranging from drug discovery to materials science.

Mechanism of Action

The mechanism of action of DBTDA is not yet fully understood. However, it is known that DBTDA can act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows it to interact with other molecules and form new bonds, which can be used for a variety of purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBTDA are not yet fully understood. However, it has been suggested that DBTDA may have antioxidant and anti-inflammatory properties. In addition, DBTDA has been studied for its potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using DBTDA in lab experiments include its versatility and its ability to interact with other molecules. DBTDA can be used to synthesize a variety of compounds, and it can be used to study the structure and properties of organic molecules. However, there are a few limitations to using DBTDA in lab experiments. For example, DBTDA is not water soluble, which can make it difficult to work with in aqueous solutions. In addition, DBTDA is not very stable, and it can decompose over time if not stored properly.

Future Directions

The potential applications of DBTDA are vast, and there are a number of future directions that can be explored. For example, further research can be conducted to better understand the biochemical and physiological effects of DBTDA. In addition, research can be conducted to explore the potential of DBTDA as an antioxidant and anti-inflammatory agent. Finally, research can be conducted to explore the potential of DBTDA as a drug discovery tool and as a component of materials science.

Synthesis Methods

DBTDA can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Stille reaction. The Wittig reaction is a type of chemical reaction in which an alkene is formed from an aldehyde or ketone and a phosphonium salt. The Grignard reaction is a type of reaction in which an alkyl or aryl halide is added to a metal salt to form an organometallic compound. The Stille reaction is a type of chemical reaction in which a palladium catalyst is used to form a carbon-carbon bond between two organic molecules.

Scientific Research Applications

DBTDA has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of organic compounds, as a tool for drug discovery, and as a component of materials science. In addition, DBTDA has been used to study the structure and properties of organic molecules, as well as the mechanism of action of various drugs.

properties

IUPAC Name

(E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NOS/c1-12(2)4-3-7(13)8-5-6(10)9(11)14-8/h3-5H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZTWJXOSTYEQN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

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